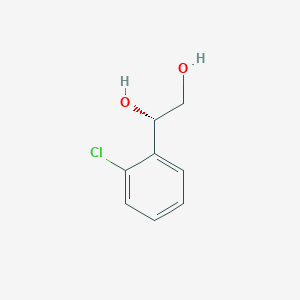

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

Description

BenchChem offers high-quality (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2-chlorophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOPULMDEZVJGI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369968 | |

| Record name | (1S)-1-(2-chlorophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133082-13-0 | |

| Record name | (1S)-1-(2-chlorophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol: A Chiral Intermediate for Pharmaceutical Synthesis

CAS Number: 133082-13-0

This in-depth technical guide provides a comprehensive overview of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, a chiral building block with significant potential in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.

Core Properties

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is a chiral vicinal diol. Its stereochemistry makes it a valuable intermediate in the asymmetric synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂ | [1] |

| Molecular Weight | 172.61 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 68-75 °C | [2] |

| Boiling Point | 293 °C (lit.) | [2] |

| Optical Activity | [α]₂₀/D +70° (c = 0.2 in chloroform) | N/A |

| Purity | ≥96% | [1] |

Computed Properties

| Property | Value | Source |

| XLogP3-AA | 1.3 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 172.029107 g/mol | [3] |

| Monoisotopic Mass | 172.029107 g/mol | [3] |

| Topological Polar Surface Area | 40.5 Ų | [3] |

| Heavy Atom Count | 11 | [3] |

| Complexity | 119 | [3] |

Applications in Drug Development

Chiral diols are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals. The biological activity of a drug is often highly dependent on its stereochemistry. While direct biological studies on (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol are not extensively reported in publicly available literature, its enantiomer, (R)-1-(2-Chlorophenyl)-1,2-ethanediol, is a known key intermediate in the synthesis of (R)-eliprodil.[4][5] Eliprodil is a neuroprotective agent that has been investigated for the treatment of ischemic stroke.[4] This established role of the (R)-enantiomer underscores the potential of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol as a chiral building block for the synthesis of other novel therapeutic agents.

The general utility of chiral vicinal diols in asymmetric synthesis allows for their conversion into a variety of other functional groups with retention of stereochemical integrity, making them versatile starting materials for drug discovery programs.

Experimental Protocols

The most prominent and efficient method for the enantioselective synthesis of chiral diols from prochiral olefins is the Sharpless Asymmetric Dihydroxylation. This method allows for the predictable synthesis of either the (R) or (S) enantiomer by selecting the appropriate chiral ligand.

Sharpless Asymmetric Dihydroxylation for the Synthesis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

This protocol is a generalized procedure based on the principles of the Sharpless Asymmetric Dihydroxylation for the synthesis of the target molecule from 2-chlorostyrene.

Materials:

-

2-chlorostyrene

-

AD-mix-α

-

tert-butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A mixture of tert-butanol and water (1:1 v/v) is prepared and cooled to 0 °C.

-

AD-mix-α is added to the cooled solvent mixture with vigorous stirring. AD-mix-α contains the osmium catalyst, the chiral ligand ((DHQ)₂-PHAL), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate).

-

Methanesulfonamide is added to the mixture.

-

2-chlorostyrene is added to the reaction mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is quenched by the addition of sodium sulfite and stirred for one hour.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel to afford pure (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol.

Logical Workflow for Sharpless Asymmetric Dihydroxylation

Caption: Workflow for the synthesis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies detailing the direct biological activity or the modulation of specific signaling pathways by (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol in the public domain. The primary significance of this molecule in a biological context is as a chiral precursor for more complex, biologically active molecules.

The synthesis of a specific enantiomer of a drug is critical as different enantiomers can have vastly different pharmacological and toxicological profiles. The use of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol allows for the precise construction of a stereocenter, which is a fundamental aspect of modern drug design and development.

Logical Relationship in Chiral Drug Synthesis

Caption: Role of a chiral intermediate in targeted drug therapy.

Conclusion

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is a valuable chiral building block for the synthesis of enantiomerically pure compounds. While its own biological activity is not well-documented, its utility as a precursor in drug discovery is significant, as exemplified by the role of its enantiomer in the synthesis of a neuroprotective agent. The Sharpless Asymmetric Dihydroxylation provides a reliable and efficient method for its preparation, enabling access to this important chiral intermediate for further chemical exploration and the development of novel therapeutics.

References

- 1. (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol (96%) - Amerigo Scientific [amerigoscientific.com]

- 2. (1S)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL | 133082-13-0 [chemicalbook.com]

- 3. 1-(2-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 101026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the physicochemical properties of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, a compound of interest in synthetic chemistry and pharmaceutical research.

Physicochemical Properties

The fundamental molecular attributes of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₈H₉ClO₂ | [1][2][3][4] |

| Molecular Weight | 172.61 g/mol | [1][2][3][5] |

| Linear Formula | ClC₆H₄CH(OH)CH₂OH | |

| CAS Number | 133082-13-0 | [1] |

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis or use of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol are beyond the scope of this specific guide. Similarly, as a chemical compound, it does not inherently possess biological signaling pathways. Researchers are encouraged to consult peer-reviewed literature for specific applications and experimental designs.

Logical Relationships

The relationship between the molecular formula and molecular weight is a fundamental chemical principle. The molecular weight is derived from the sum of the atomic weights of all atoms in the molecular formula.

Caption: Derivation of Molecular Weight from Molecular Formula.

References

- 1. (1S)-1-(2-Chlorophenyl)-1,2-ethanediol | CAS 133082-13-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1-(3-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 10130180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-chlorophenyl)ethane-1,2-diol [stenutz.eu]

- 5. (DL)-o-chlorophenyl-1,2-ethanediol | CAS#:32345-65-6 | Chemsrc [chemsrc.com]

An In-depth Technical Guide on (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is a chiral vicinal diol of significant interest in synthetic organic chemistry and drug discovery. Its stereochemically defined structure makes it a valuable chiral building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its asymmetric synthesis, and a discussion of its potential applications in medicinal chemistry.

Chemical Structure and Properties

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol possesses a well-defined three-dimensional structure with the chemical formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol .[1][2] The "(S)" designation indicates the stereochemical configuration at the chiral center, and the "(+)" signifies its dextrorotatory optical activity.

Table 1: Physicochemical Properties of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO₂ | [1][2] |

| Molecular Weight | 172.61 g/mol | [1][2] |

| CAS Number | 133082-13-0 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 68-75 °C | |

| Boiling Point | 293 °C | |

| Optical Rotation | [α]²⁰/D +70° (c=0.2, CHCl₃) | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.2-7.6 ppm), the methine proton of the C-1 carbinol group (as a multiplet around 4.8-5.0 ppm), and the diastereotopic methylene protons of the C-2 carbinol group (as multiplets in the range of 3.5-3.8 ppm). The hydroxyl protons will appear as broad singlets, and their chemical shift will be dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum should display signals for the eight carbon atoms. The aromatic carbons will resonate in the region of 127-140 ppm, with the carbon bearing the chlorine atom shifted downfield. The C-1 and C-2 carbinol carbons are expected to appear in the range of 70-80 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the diol. C-H stretching vibrations of the aromatic ring and the aliphatic backbone will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations will be visible in the 1000-1200 cm⁻¹ range.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 172, along with an isotope peak at m/z 174 due to the presence of the chlorine atom. Fragmentation patterns would likely involve the loss of water (M⁺ - 18), a CH₂OH group (M⁺ - 31), and cleavage of the C1-C2 bond.

Experimental Protocols: Synthesis

The most effective method for the enantioselective synthesis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is the Sharpless Asymmetric Dihydroxylation of 2-chlorostyrene.[1][3] This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. For the synthesis of the (S)-enantiomer, the AD-mix-α, containing the chiral ligand (DHQ)₂PHAL, is typically employed.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 2-Chlorostyrene

Materials:

-

2-Chlorostyrene

-

AD-mix-α

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with a mixture of tert-butanol (50 mL) and water (50 mL). The solvent mixture is cooled to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solvent, add AD-mix-α (14 g, for a 10 mmol scale reaction) and methanesulfonamide (0.95 g, 10 mmol). Stir the mixture vigorously until the solids are dissolved, resulting in a clear, biphasic solution.

-

Substrate Addition: Add 2-chlorostyrene (1.39 g, 10 mmol) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate = 3:1). The reaction is typically complete within 6-24 hours.

-

Quenching the Reaction: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (15 g) and warming the mixture to room temperature. Stir for an additional hour.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude diol by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol.

-

Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

References

An In-depth Technical Guide to the Synthesis of Chiral 1,2-Diols

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Introduction

Optically pure chiral 1,2-diols, also known as vicinal diols or glycols, are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and chiral ligands.[1][2][3] Their prevalence in biologically active molecules makes the development of stereoselective synthetic routes to access them a critical endeavor in organic chemistry and drug development. These diols serve as versatile chiral building blocks, readily transformed into other valuable functionalities such as epoxides and amino alcohols.[2] This technical guide provides a comprehensive overview of the core, state-of-the-art methodologies for the asymmetric synthesis of chiral 1,2-diols, with a focus on practical application for researchers in the field. Key methods, including asymmetric dihydroxylation, epoxidation followed by hydrolysis, and kinetic resolution, will be discussed in detail, supplemented with experimental protocols, comparative data, and workflow visualizations.

Method 1: Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and highly reliable method for the enantioselective synthesis of syn-1,2-diols from prochiral alkenes.[4][5] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids.[6][7] The chiral outcome is controlled by the choice of ligand, with dihydroquinidine (DHQD) and dihydroquinine (DHQ) derivatives leading to opposite enantiomers of the diol product.[8] Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), have made this reaction highly accessible.[5][6]

The reaction proceeds via a [3+2]-cycloaddition of the osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate.[7][8] Hydrolysis of this intermediate releases the syn-diol. A stoichiometric co-oxidant, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is required to regenerate the OsO₄ catalyst, allowing it to be used in substoichiometric amounts.[5][6]

Quantitative Data for Sharpless AD

The Sharpless AD is effective for a wide range of alkene substitution patterns, often providing high yields and excellent enantioselectivities.[8]

| Alkene Substrate | Ligand System | Yield (%) | ee (%) | Reference |

| trans-Stilbene | AD-mix-β | >95 | >99 | [6] |

| 1-Decene | AD-mix-β | 92 | 97 | [6] |

| α-Methylstyrene | AD-mix-β | 94 | 90 | [6] |

| cis-Stilbene | AD-mix-β | ~70 | 95 | [6] |

Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene

-

Preparation: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with t-butanol (50 mL) and water (50 mL). The mixture is stirred at room temperature until homogeneous.

-

Reagent Addition: To the solvent mixture, add the commercial reagent AD-mix-β (14 g, for a 10 mmol scale reaction) and methanesulfonamide (CH₃SO₂NH₂) (0.95 g, 10 mmol). Stir the resulting slurry at room temperature until the two phases are clear and the solids dissolve.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Substrate Addition: Add trans-stilbene (1.80 g, 10 mmol) to the cold, stirred mixture. The stirring must be vigorous to ensure proper mixing.

-

Reaction: Stir the reaction at 0 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by adding solid sodium sulfite (15 g) and warm the mixture to room temperature. Stir for an additional hour.

-

Extraction: Add ethyl acetate (100 mL) and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Workup: Combine the organic layers, wash with 2 M aqueous KOH, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude diol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (R,R)-1,2-diphenyl-1,2-ethanediol.[4][6]

Method 2: Asymmetric Epoxidation and Subsequent Hydrolysis

This two-step approach provides access to trans-1,2-diols, which are diastereocomplementary to the products of the Sharpless AD.[4] The key step is the enantioselective epoxidation of an unfunctionalized alkene, followed by a stereospecific ring-opening of the resulting epoxide with water. The Jacobsen-Katsuki epoxidation is a premier method for the first step, particularly for cis-disubstituted and certain trisubstituted olefins.[4][9]

This reaction employs a chiral manganese-salen complex as the catalyst and a terminal oxidant like sodium hypochlorite (NaOCl, bleach) or m-chloroperoxybenzoic acid (mCPBA).[4][10] The resulting chiral epoxide is then hydrolyzed under either acidic or basic conditions to yield the trans-diol. The ring-opening is an Sₙ2-type process, resulting in an inversion of configuration at one of the carbon centers, leading to the overall anti-dihydroxylation of the original alkene.

Quantitative Data for Jacobsen Epoxidation / Hydrolysis

This method is particularly effective for cis-olefins, which are often poor substrates for Sharpless AD in terms of enantioselectivity.[9]

| Alkene Substrate | Epoxidation Yield (%) | Epoxidation ee (%) | Diol Yield (%) | Reference |

| cis-β-Methylstyrene | 84 | 92 | >95 | [4][11] |

| 1,2-Dihydronaphthalene | 89 | 97 | >95 | [11] |

| Indene | 95 | 86 | >95 | [11] |

Experimental Protocol: Synthesis of (1R,2R)-1,2-Diphenylethane-1,2-diol

Step 1: Epoxidation of cis-Stilbene [4]

-

Catalyst Preparation: In a round-bottom flask, dissolve the (R,R)-Jacobsen catalyst (0.02-0.05 mol%) in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Substrate Addition: Add cis-stilbene (1 equivalent) to the catalyst solution.

-

Oxidant Addition: Cool the mixture to 0 °C and add a buffered solution of sodium hypochlorite (commercial bleach, ~1.5 equivalents) dropwise over several hours while stirring vigorously. The pH should be maintained between 9 and 11.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude epoxide by flash column chromatography.

Step 2: Hydrolysis of the Epoxide [4]

-

Reaction Setup: Dissolve the purified (1S,2R)-1,2-diphenyloxirane (1 mmol) in a mixture of tetrahydrofuran (THF) (5 mL) and water (1 mL).

-

Acid Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Reaction: Stir the mixture at room temperature until the epoxide is fully consumed (monitor by TLC).

-

Neutralization: Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting (1R,2R)-1,2-diphenylethane-1,2-diol by recrystallization or flash column chromatography.

Method 3: Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides

Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. The Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, catalyzed by chiral (salen)Co(III) complexes, is an exceptionally efficient method for producing both highly enantioenriched epoxides and 1,2-diols.[12][13]

In this process, a racemic mixture of a terminal epoxide is treated with a substoichiometric amount of water (typically ~0.5 equivalents) in the presence of a chiral (salen)Co catalyst.[12] One enantiomer of the epoxide is selectively hydrolyzed to the corresponding 1,2-diol, while the other, less reactive enantiomer is recovered unreacted. This method is renowned for its high selectivity factors (k_rel), often exceeding 50 and in some cases over 200, allowing for the isolation of both the unreacted epoxide and the diol product with very high enantiomeric excess (often >99% ee).[12][14]

Quantitative Data for HKR of Terminal Epoxides

The HKR displays an extraordinary scope, tolerating a wide variety of functional groups in the epoxide substrate.[12][15]

| Racemic Epoxide | Catalyst Loading (mol%) | Time (h) | Recovered Epoxide Yield (%) | Recovered Epoxide ee (%) | Diol ee (%) | Reference |

| Propylene Oxide | 0.2 | 12 | 45 | >99 | 98 | [12][13] |

| Styrene Oxide | 0.8 | 72 | 43.5 | >99 | 98 | [15] |

| Epichlorohydrin | 0.2 | 10 | 44 | >99 | 98 | [12][16] |

| Glycidyl Butyrate | 0.5 | 18 | 46 | >99 | 97 | [15] |

Experimental Protocol: HKR of (±)-Epichlorohydrin[12]

-

Reaction Setup: To a vial is added the chiral (R,R)-(salen)Co(III)OAc complex (e.g., 10-20 mg, 0.2 mol% relative to the epoxide).

-

Substrate Addition: The vial is cooled to 0 °C, and (±)-epichlorohydrin (5.0 g, 54 mmol) is added.

-

Water Addition: Water (0.44 g, 24.3 mmol, 0.45 equiv) is added slowly to the stirred mixture at 0 °C.

-

Reaction: The vial is sealed and the mixture is allowed to warm to room temperature, then stirred for 10-14 hours.

-

Isolation: The reaction can be monitored by chiral GC to determine conversion and ee. Upon completion (~55% conversion), the mixture contains the unreacted (S)-epichlorohydrin and the (R)-3-chloro-1,2-propanediol product.

-

Purification: The components are separated by vacuum distillation. The more volatile epoxide is distilled first, leaving the diol product as the residue. The catalyst can often be recovered and recycled.[12]

Method 4: Enzymatic and Chemoenzymatic Methods

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral 1,2-diols.[17] Enzymes, particularly lipases and epoxide hydrolases, can perform kinetic resolutions with exceptional enantioselectivity under mild reaction conditions.[2][18]

-

Lipase-Catalyzed Resolution: This method typically involves the resolution of a racemic 1,2-diol via enantioselective acylation (or esterification).[18] In the presence of a lipase and an acyl donor (like vinyl acetate or an anhydride), one enantiomer of the diol is selectively acylated, allowing for the separation of the resulting monoester from the unreacted diol enantiomer. Alternatively, a racemic diol ester can be selectively hydrolyzed.[2]

-

Epoxide Hydrolase-Catalyzed Resolution: Epoxide hydrolases catalyze the ring-opening of racemic epoxides with water, analogous to the chemical HKR, to produce the corresponding diols. One enantiomer of the epoxide is selectively hydrolyzed, leaving the other enantiomer unreacted.

-

Chemoenzymatic Cascades: More advanced strategies combine chemical and enzymatic steps in a one-pot synthesis. For example, an enantioselective aldol reaction catalyzed by a chiral metal complex can be followed by an enzymatic reduction of the resulting aldol product to furnish a chiral diol.[19][20]

Conclusion and Method Comparison

The synthesis of chiral 1,2-diols is a well-developed field with several powerful and complementary methods at the disposal of the synthetic chemist. The optimal choice of method depends heavily on the desired diastereomer (syn or anti), the nature of the starting material, and economic and environmental considerations.

| Method | Starting Material | Product | Key Features | Limitations |

| Sharpless AD | Alkene | syn-Diol | High reliability and predictability; commercial kits available; excellent for many substitution patterns.[5] | Osmium tetroxide is toxic and expensive; may give lower ee for certain substrates like cis-alkenes.[21][22] |

| Jacobsen Epoxidation / Hydrolysis | Alkene | trans-Diol | Complementary to AD; excellent for cis-alkenes; catalyst is less toxic than OsO₄.[4][9] | Two-step process; may be less effective for trans-alkenes.[9] |

| Hydrolytic Kinetic Resolution (HKR) | Racemic Terminal Epoxide | Enantioenriched Diol + Epoxide | Exceptionally high selectivity; broad substrate scope; catalyst is recyclable.[12][13] | Theoretical maximum yield for each product is 50%; requires resolution of a racemic mixture. |

| Enzymatic Resolution | Racemic Diol or Epoxide | Enantioenriched Diol + Acylated Diol (or Epoxide) | Environmentally benign ("green"); operates under mild conditions; very high enantioselectivity.[17] | Substrate scope can be limited by enzyme specificity; requires screening of enzymes. |

For drug development professionals and researchers, a thorough understanding of these core methodologies is essential for the efficient and stereocontrolled construction of complex chiral molecules. The continued development of new catalysts and biocatalytic systems promises to further enhance the accessibility and utility of these indispensable chiral building blocks.

References

- 1. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Asymmetric Synthesis of anti-1,2-Diols :: MPG.PuRe [pure.mpg.de]

- 4. benchchem.com [benchchem.com]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Sharpless asymmetric dihydroxylation - Wikiwand [wikiwand.com]

- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 9. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 10. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 11. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 12. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ovid.com [ovid.com]

- 17. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 18. Enzymatic resolution of 1,2-diols: comparison between hydrolysis and transesterification reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. One-pot chemoenzymatic synthesis of chiral 1,3-diols using an enantioselective aldol reaction with chiral Zn2+ complex catalysts and enzymatic reduction using oxidoreductases with cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Physical and chemical properties of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is a chiral diol that serves as a crucial building block in asymmetric synthesis.[1][2] Its stereochemically defined structure makes it a valuable intermediate in the pharmaceutical industry for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[3][4] The presence of the chlorophenyl group and the vicinal diol functionality allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its significant role in the drug development process.

Physical and Chemical Properties

The fundamental physical and chemical properties of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 133082-13-0 | [5] |

| Molecular Formula | C₈H₉ClO₂ | [6][7] |

| Molecular Weight | 172.61 g/mol | [6][8] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 68-75 °C (lit.) | [5] |

| Boiling Point | 293 °C (lit.) | [5] |

| Optical Rotation | [α]20/D +70°, c = 0.2 in chloroform | [5] |

| Flash Point | 108 °C | [5] |

| Storage Temperature | Room Temperature, Sealed in dry | [5] |

Computed Chemical Properties

These properties are calculated using computational models and provide insights into the molecule's behavior in various chemical and biological systems.

| Property | Value | Reference |

| XLogP3-AA | 1 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Exact Mass | 172.0291072 Da | [6][8] |

| Topological Polar Surface Area | 40.5 Ų | [6][8] |

| Complexity | 119 | [6][8] |

Identifiers

| Type | Identifier | Reference |

| IUPAC Name | (1S)-1-(2-chlorophenyl)ethane-1,2-diol | [7] |

| InChI | InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1 | [9] |

| InChIKey | YGOPULMDEZVJGI-MRVPVSSYSA-N | [6] |

| SMILES | OC--INVALID-LINK--c1ccccc1Cl | [9] |

Experimental Protocols

Detailed methodologies are critical for the successful synthesis, purification, and analysis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol.

Synthesis Protocol: Asymmetric Hydrogenation

A common method for preparing chiral diols is through the asymmetric reduction of a corresponding α-hydroxy ketone or a related precursor.[10] The following is a representative protocol for the synthesis of a 1-(2-chlorophenyl)-1,2-ethanediol via asymmetric hydrogenation of a ketoester, which can be adapted to produce the (S)-enantiomer with the appropriate chiral catalyst.[5]

Materials:

-

Methyl 2-(2-chlorophenyl)-2-oxoacetate (substrate)

-

Methanol (solvent)

-

Ru-MACHO catalyst (or another suitable chiral ruthenium or rhodium catalyst)

-

Base (e.g., potassium tert-butoxide)

-

Hydrogen gas (high pressure)

-

Ethyl acetate (for extraction)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In an inert atmosphere glove box, charge a glass reactor with the substrate (e.g., 0.5 mmol), a chiral ruthenium catalyst (e.g., 5 µmol), a base (e.g., 0.05 mmol), and methanol (e.g., 0.5 mL).[5]

-

Seal the glass reactor and place it inside a high-pressure autoclave.

-

Purge the autoclave with hydrogen gas three times to remove any residual air.

-

Pressurize the autoclave with hydrogen to 10-50 bar.

-

Stir the reaction mixture at a controlled temperature (e.g., 25°C or 80°C) for 12-24 hours.

-

Upon completion, cool the autoclave to room temperature and slowly vent the excess hydrogen in a fume hood.

-

Transfer the reaction mixture to a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure diol.

Caption: Asymmetric Synthesis Workflow.

Analytical Protocols

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of the synthesized diol.[11][12]

Instrumentation & Conditions:

-

HPLC System: With UV detector.

-

Chiral Stationary Phase (CSP): A column such as Chiralcel OD-H or Chiralpak AD is often effective for separating enantiomers of aromatic compounds.[11]

-

Mobile Phase: Typically a mixture of n-hexane and an alcohol like 2-propanol or ethanol. For acidic or basic compounds, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) (0.1% v/v) may be required.[11] A common starting mobile phase is 90:10 (v/v) n-hexane:2-propanol.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or a wavelength appropriate for the chlorophenyl chromophore.

-

Column Temperature: Ambient or controlled at 25 °C.

Procedure:

-

Prepare a standard solution of the analyte at a concentration of approximately 1 mg/mL in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the chiral column.

-

Monitor the chromatogram for the separation of the two enantiomers. The (R) and (S) enantiomers will have different retention times.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

3.2.2. Spectroscopic Analysis

Standard spectroscopic methods are used to confirm the chemical structure and purity of the compound.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the methine proton (CH-OH), the methylene protons (CH₂-OH), and the hydroxyl protons. The integration of these peaks should correspond to the number of protons in the structure.[15]

-

¹³C NMR: Provides information on the carbon skeleton of the molecule. The spectrum should show the expected number of signals for the eight carbon atoms.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the spectrum using a KBr pellet or as a thin film. Key characteristic peaks include a broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching bands for aromatic and aliphatic protons around 2850-3100 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Use a technique such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (or M+H⁺ for ESI) corresponding to the molecular weight of 172.61 g/mol . The fragmentation pattern can provide further structural information.[16]

-

Role in Drug Development and Asymmetric Synthesis

Chiral diols like (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol are not typically APIs themselves but are indispensable chiral building blocks.[1][4] The vast majority of new drugs are chiral and are developed as single enantiomers to maximize therapeutic efficacy and minimize potential side effects associated with the other enantiomer.[17]

Key Applications:

-

Chiral Ligands: The diol functionality can be used to form complexes with metals, creating chiral catalysts for a wide range of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.[10]

-

Chiral Auxiliaries: The diol can be temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high stereocontrol.

-

Synthesis of Complex Molecules: It serves as a starting material containing a predefined stereocenter, from which more complex stereochemical structures can be built. This is crucial in the synthesis of many classes of drugs, including certain antibiotics, antivirals, and cardiovascular agents.[18][19]

The integration of such chiral building blocks into the drug discovery pipeline is a fundamental strategy for creating novel, potent, and safe medicines.[3]

Caption: Role in the Drug Development Pipeline.

References

- 1. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 2. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 5. (1S)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL | 133082-13-0 [chemicalbook.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-1-(3-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 10130180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-1-(2-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 15683206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol (96%) - Amerigo Scientific [amerigoscientific.com]

- 10. alfachemic.com [alfachemic.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. mdpi.com [mdpi.com]

- 18. Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol [organic-chemistry.org]

- 19. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

An In-Depth Technical Guide to (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, a chiral ligand of interest to researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, with the IUPAC name (1S)-1-(2-chlorophenyl)ethane-1,2-diol, is a chiral organic compound.[1][2] Its specific stereochemistry and the presence of a chlorophenyl group make it a valuable building block in asymmetric synthesis.

Table 1: Physicochemical Properties of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

| Property | Value | Reference |

| IUPAC Name | (1S)-1-(2-chlorophenyl)ethane-1,2-diol | [1][2] |

| Synonyms | (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, (1S)-1-(2-Chlorophenyl)-1,2-ethanediol | [1][3] |

| CAS Number | 133082-13-0 | [1][3] |

| Molecular Formula | C8H9ClO2 | [1][3][4] |

| Molecular Weight | 172.61 g/mol | [1][3][4] |

| Melting Point | 68-75 °C | [1] |

| Boiling Point | 293 °C | [1] |

| Optical Activity | [α]20/D +70° (c = 0.2 in chloroform) | [1] |

| Appearance | Not specified, likely a solid at room temperature | |

| Purity | ≥96% | [3] |

| Flash Point | 108 °C (closed cup) | [1] |

Synthesis Protocol

The synthesis of enantiomerically pure vicinal diols such as (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol can be achieved through various stereoselective methods. A common approach involves the asymmetric dihydroxylation of the corresponding styrene or the stereoselective reduction of an α-hydroxy ketone. A general procedure for the synthesis of the (R)-enantiomer from a methyl 2-oxoacetate derivative has been described and can be adapted for the synthesis of the (S)-enantiomer by selecting the appropriate chiral catalyst.[1]

Experimental Protocol: Asymmetric Hydrogenation for the Synthesis of (S)-1-(2-chlorophenyl)-1,2-ethanediol

This protocol is adapted from a general method for the synthesis of the (R)-enantiomer.[1] The synthesis of the (S)-enantiomer would require the use of a suitable chiral ruthenium catalyst that directs the hydrogenation to the desired stereoisomer.

Materials:

-

Methyl 2-(2-chlorophenyl)-2-oxoacetate

-

Chiral Ruthenium Catalyst (e.g., a Ru-MACHO catalyst with the appropriate chiral ligand for S-selectivity)

-

Methanol

-

Hydrogen gas (high pressure)

-

Base (e.g., a non-coordinating base)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In an inert atmosphere glove box, combine methyl 2-(2-chlorophenyl)-2-oxoacetate (0.5 mmol), the selected chiral Ru-catalyst (5 µmol), and a base (0.05 mmol) in methanol (0.5 mL) within a glass reactor.

-

Seal the glass reactor and transfer it to a high-pressure autoclave.

-

Purge the autoclave with hydrogen gas three times to replace the air.

-

Pressurize the autoclave with hydrogen to 10-50 bar.

-

Stir the reaction mixture at a constant temperature (e.g., 25°C or 80°C) for 12-24 hours.

-

Upon completion, cool the autoclave to room temperature and slowly release the residual hydrogen gas in a fume hood.

-

Transfer the reaction mixture to a conical flask containing deionized water (2 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 5 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain pure (S)-1-(2-chlorophenyl)-1,2-ethanediol.

Workflow for the Synthesis of (S)-1-(2-chlorophenyl)-1,2-ethanediol

Caption: Asymmetric synthesis of (S)-1-(2-chlorophenyl)-1,2-ethanediol.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity or the signaling pathways modulated by (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol. While related compounds, such as the (R)-enantiomer of the para-substituted analog, are known intermediates in the synthesis of neuroprotective agents like (R)-eliprodil, this does not directly imply similar activity for the (S)-ortho-substituted compound.[5] Further research is required to elucidate the specific biological functions and mechanisms of action of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol.

Conclusion

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is a well-characterized chiral compound with defined physicochemical properties. Its synthesis can be achieved through established asymmetric chemical methods. While its direct biological role is not yet extensively documented, its structural features suggest potential as a valuable chiral intermediate in the development of new chemical entities. This guide provides foundational information for researchers and professionals working with this compound.

References

- 1. (1S)-1-(2-CHLOROPHENYL)ETHANE-1,2-DIOL | 133082-13-0 [chemicalbook.com]

- 2. (S)-1-(3-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 10130180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol. Due to the limited availability of directly published experimental spectra for this specific enantiomer, this document presents a combination of predicted data and experimental data from the closely related analog, 1-phenyl-1,2-ethanediol. This approach allows for a reliable estimation of the key spectroscopic features essential for the characterization of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol. The predictions are based on established substituent effects and analysis of the spectra of analogous compounds, such as 1-phenyl-1,2-ethanediol.

Table 1: Predicted ¹H NMR Data for (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | m | 4H | Ar-H |

| ~5.1 | dd | 1H | H -1 (CH-OH) |

| ~3.8 | m | 2H | H -2 (CH₂-OH) |

| ~3.5 | br s | 1H | C1-OH |

| ~2.5 | br s | 1H | C2-OH |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts of O-H protons are concentration-dependent and may vary.

Table 2: Predicted ¹³C NMR Data for (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Ar-C (quaternary, C-CH) |

| ~132 | Ar-C (quaternary, C-Cl) |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~126 | Ar-C H |

| ~74 | C -1 (CH-OH) |

| ~66 | C -2 (CH₂-OH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is expected to show characteristic absorptions for the hydroxyl, aromatic, and chloro functional groups.

Table 3: Predicted IR Absorption Bands for (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydroxyl groups) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600 - 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| ~1475, ~1440 | Medium | C-H bend (aliphatic) |

| ~1200 - 1000 | Strong | C-O stretch (alcohols) |

| ~750 | Strong | C-Cl stretch (aryl chloride) |

| ~760 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with peaks for the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Table 4: Predicted Mass Spectrometry Data for (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

| m/z | Predicted Fragment | Notes |

| 172/174 | [M]⁺ | Molecular ion peak, showing the M+2 isotope pattern for chlorine. |

| 141/143 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage with rearrangement. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

A sample of the diol (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in an NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the diol with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be suitable. The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS), and the resulting mass-to-charge ratios of the ions are recorded.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Key Intermediates in the Synthesis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the key intermediates and synthetic pathways leading to (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, a chiral vicinal diol of significant interest in pharmaceutical synthesis. The document outlines the primary asymmetric synthetic strategies, including the Sharpless asymmetric dihydroxylation of 2-chlorostyrene and the enzymatic kinetic resolution of racemic 2-chlorostyrene oxide. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development in this area.

Introduction

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is a valuable chiral building block, notably utilized as a key intermediate in the synthesis of pharmaceuticals. Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). The development of efficient and highly selective methods for its synthesis is therefore of paramount importance. This guide focuses on the two most prominent and effective strategies for achieving high enantiopurity of the desired (S)-enantiomer.

Key Intermediates and Synthetic Pathways

The synthesis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol primarily proceeds through two key intermediates: 2-chlorostyrene and racemic 2-chlorostyrene oxide . These precursors are subjected to asymmetric transformations to introduce the desired chirality.

Sharpless Asymmetric Dihydroxylation of 2-Chlorostyrene

This method involves the direct, enantioselective conversion of the prochiral alkene, 2-chlorostyrene, into the chiral diol. The Sharpless asymmetric dihydroxylation is a powerful and widely used reaction that employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation.

Key Intermediate: 2-Chlorostyrene

-

Synthesis of 2-Chlorostyrene: A common laboratory-scale preparation involves the Wittig reaction between 2-chlorobenzaldehyde and methyltriphenylphosphonium bromide. Industrial-scale production may utilize the dehydration of 1-(2-chlorophenyl)ethanol, which can be synthesized from 2'-chloroacetophenone.

Reaction Pathway:

Figure 1: Synthetic pathway for Sharpless asymmetric dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 2-Chlorostyrene

A detailed experimental protocol for the Sharpless asymmetric dihydroxylation of 2-chlorostyrene is outlined below. This procedure is adapted from established methodologies for asymmetric dihydroxylation.[1][2]

-

Reaction Setup: A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.

-

Reagent Addition: To the cooled solvent mixture, AD-mix-α is added. AD-mix-α is a commercially available reagent mixture containing potassium osmate (K₂OsO₂(OH)₄), the chiral ligand (DHQ)₂PHAL, potassium ferricyanide (K₃Fe(CN)₆), and potassium carbonate (K₂CO₃).

-

Substrate Addition: 2-Chlorostyrene is added to the stirred reaction mixture at 0 °C.

-

Reaction Monitoring: The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched by the addition of sodium sulfite. The mixture is stirred for an additional hour.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol.

Quantitative Data:

| Parameter | Typical Range |

| Yield | 70-95% |

| Enantiomeric Excess | >95% ee |

| Reaction Time | 6-24 hours |

| Reaction Temperature | 0 °C |

Table 1: Typical quantitative data for Sharpless asymmetric dihydroxylation of styrenic substrates.

Enzymatic Kinetic Resolution of Racemic 2-Chlorostyrene Oxide

This chemoenzymatic approach involves the synthesis of racemic 2-chlorostyrene oxide, followed by the selective enzymatic hydrolysis of one enantiomer, leaving the other enantiomer of the epoxide and the corresponding diol enriched. For the synthesis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, the (R)-enantiomer of 2-chlorostyrene oxide would be hydrolyzed by a specific hydrolase. Alternatively, a lipase can be used for the kinetic resolution of the corresponding racemic diol or its ester derivative.

Key Intermediate: Racemic 2-Chlorostyrene Oxide

-

Synthesis of Racemic 2-Chlorostyrene Oxide: This intermediate is typically prepared by the epoxidation of 2-chlorostyrene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane.

Reaction Pathway:

Figure 2: Chemoenzymatic pathway via kinetic resolution of racemic epoxide.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

The following is a general protocol for the lipase-catalyzed kinetic resolution of a racemic epoxide, which can be adapted for 2-chlorostyrene oxide.[3]

-

Enzyme Preparation: A commercially available lipase, such as Candida antarctica lipase B (CALB), is immobilized on a suitable support.

-

Reaction Setup: The immobilized lipase is suspended in an organic solvent (e.g., toluene) in a temperature-controlled reactor.

-

Substrate Addition: Racemic 2-chlorostyrene oxide and an acyl donor (e.g., vinyl acetate) are added to the enzyme suspension.

-

Reaction Monitoring: The reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining epoxide and the formed ester.

-

Workup: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off.

-

Separation and Hydrolysis: The unreacted (S)-2-chlorostyrene oxide is separated from the (R)-acetate by chromatography or distillation. The enriched (S)-epoxide can then be hydrolyzed under acidic or basic conditions to afford (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol.

Quantitative Data:

The efficiency of enzymatic kinetic resolution is highly dependent on the specific enzyme and reaction conditions.

| Parameter | Typical Values |

| Conversion | ~50% |

| Enantiomeric Excess (Epoxide) | >99% ee |

| Enantiomeric Excess (Diol) | >99% ee |

| Reaction Time | 24-72 hours |

| Reaction Temperature | 25-40 °C |

Table 2: Typical quantitative data for enzymatic kinetic resolution of epoxides.

Experimental Workflow Visualizations

The following diagrams illustrate the typical experimental workflows for the two primary synthetic routes.

Figure 3: Experimental workflow for Sharpless asymmetric dihydroxylation.

Figure 4: Experimental workflow for enzymatic kinetic resolution.

Conclusion

The synthesis of enantiomerically pure (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is most effectively achieved through either Sharpless asymmetric dihydroxylation of 2-chlorostyrene or enzymatic kinetic resolution of racemic 2-chlorostyrene oxide. The choice of method will depend on factors such as scale, cost of reagents and catalysts, and desired efficiency. The Sharpless method offers a direct route with typically high yields and enantioselectivities. The chemoenzymatic approach, while involving more steps, can also provide access to highly pure material and may be advantageous from a green chemistry perspective. This guide provides the foundational knowledge and procedural outlines to enable researchers and drug development professionals to effectively synthesize this key chiral intermediate.

References

Chirality of 1-(2-Chlorophenyl)-1,2-ethanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-1,2-ethanediol is a chiral vicinal diol of significant interest in synthetic organic chemistry and drug development. Its stereochemistry plays a crucial role in the biological activity of molecules for which it serves as a key building block. This technical guide provides an in-depth overview of the synthesis, resolution, and biological significance of the enantiomers of 1-(2-chlorophenyl)-1,2-ethanediol.

Physicochemical and Chiral Properties

The presence of a stereocenter at the C1 carbon atom gives rise to two enantiomers: (R)-1-(2-chlorophenyl)-1,2-ethanediol and (S)-1-(2-chlorophenyl)-1,2-ethanediol. The physical and computed properties of these enantiomers are summarized below.

| Property | (R)-1-(2-Chlorophenyl)-1,2-ethanediol | (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol | Racemic 1-(2-Chlorophenyl)-1,2-ethanediol |

| Molecular Formula | C₈H₉ClO₂[1][2] | C₈H₉ClO₂[3] | C₈H₉ClO₂[2] |

| Molecular Weight | 172.61 g/mol [1] | 172.61 g/mol [3] | 172.61 g/mol [2] |

| CAS Number | 32345-65-6[1][4] | 133082-13-0[3][5] | 59365-60-5[2][6][7] |

| IUPAC Name | (1R)-1-(2-chlorophenyl)ethane-1,2-diol[1] | (1S)-1-(2-chlorophenyl)ethane-1,2-diol | 1-(2-chlorophenyl)ethane-1,2-diol[2] |

| XLogP3-AA | 1[1] | Not Available | 1[2] |

| Hydrogen Bond Donor Count | 2[1] | Not Available | 2[2] |

| Hydrogen Bond Acceptor Count | 2[1] | Not Available | 2[2] |

| Rotatable Bond Count | 2[1] | Not Available | 2[2] |

Synthesis and Enantioselective Resolution

The preparation of enantiomerically pure 1-(2-chlorophenyl)-1,2-ethanediol can be achieved through both chemical and biological methods.

Experimental Protocol 1: Synthesis of Racemic 1-(2-Chlorophenyl)-1,2-ethanediol via Dihydroxylation of 2-Chlorostyrene

A common method for the synthesis of vicinal diols is the dihydroxylation of the corresponding alkene.

Materials:

-

2-Chlorostyrene

-

Osmium tetroxide (catalytic amount) or Potassium osmate(VI) dihydrate

-

N-Methylmorpholine N-oxide (NMO) or Potassium ferricyanide(III) as a co-oxidant

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-chlorostyrene in a mixture of tert-butanol and water.

-

Add N-methylmorpholine N-oxide (or potassium ferricyanide(III) and potassium carbonate).

-

To the stirred solution, add a catalytic amount of osmium tetroxide (or potassium osmate(VI) dihydrate).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude racemic 1-(2-chlorophenyl)-1,2-ethanediol.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation allows for the direct synthesis of enantiomerically enriched diols from alkenes.[8][9][10][11]

Materials:

-

2-Chlorostyrene

-

AD-mix-α or AD-mix-β (contains potassium osmate, potassium ferricyanide, potassium carbonate, and a chiral ligand)[9]

-

tert-Butanol

-

Water

-

Methanesulfonamide (optional, to improve reaction rate)

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask, prepare a solution of tert-butanol and water and cool to 0 °C.

-

Add the appropriate AD-mix (AD-mix-β for the (R)-diol and AD-mix-α for the (S)-diol) and methanesulfonamide (if used). Stir until the phases are clear.

-

Add 2-chlorostyrene to the vigorously stirred mixture at 0 °C.

-

Continue stirring at 0 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding solid sodium sulfite and warm the mixture to room temperature, stirring for 1 hour.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the enantiomerically enriched diol.

Experimental Protocol 3: Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

The separation of the racemic mixture into its individual enantiomers can be achieved using chiral HPLC. The following is a general protocol based on methods for similar compounds.[12][13][14][15]

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., cellulose- or amylose-based columns like Lux Cellulose or Chiralcel OD/AD series)

Mobile Phase Screening:

-

Normal Phase: Heptane/Isopropanol with a small percentage of a modifier like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds.

-

Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate or formic acid).

-

Polar Organic Mode: Acetonitrile or Methanol with a polar modifier like ethanol or isopropanol.

General Procedure:

-

Dissolve a small amount of racemic 1-(2-chlorophenyl)-1,2-ethanediol in the mobile phase.

-

Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject the sample onto the column.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm).

-

Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomers.

A study on the similar compound 1-(4-chlorophenyl)ethane-1,2-diol demonstrated successful separation using supercritical fluid chromatography (SFC) with a mobile phase of 90% CO₂ and 10% methanol with 10 mM ammonium acetate, at a flow rate of 1.2 mL/min and a column temperature of 30 °C, with detection at 220 nm.[12] This suggests that SFC would also be a viable technique for the 2-chloro isomer.

Biological Significance and Signaling Pathways

While the direct biological activity of the enantiomers of 1-(2-chlorophenyl)-1,2-ethanediol is not extensively documented, the chirality of the related p-chloro isomer is of paramount importance in pharmacology. Specifically, (R)-p-chlorophenyl-1,2-ethanediol is a crucial intermediate in the synthesis of (R)-eliprodil, a neuroprotective agent.[16]

Eliprodil is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, showing selectivity for the NR2B subunit. NMDA receptors are ionotropic glutamate receptors that play a key role in synaptic plasticity, learning, and memory.[17] Overactivation of these receptors can lead to excitotoxicity and neuronal cell death, a process implicated in ischemic stroke and traumatic brain injury.[17]

By blocking the NR2B subunit, (R)-eliprodil can prevent excessive calcium influx into neurons, thereby mitigating the downstream effects of excitotoxicity. The signaling cascade associated with NMDA receptor antagonism involves the modulation of several key intracellular pathways.

// Nodes Glutamate [label="Glutamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Eliprodil [label="(R)-Eliprodil", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDAR [label="NMDA Receptor\n(NR2B subunit)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Ca²⁺ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK_Pathway [label="ERK1/2 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR_Pathway [label="mTOR Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; BDNF [label="BDNF Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection &\nSynaptic Plasticity", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges Glutamate -> NMDAR [label="Activates", fontsize=8, fontcolor="#5F6368"]; Eliprodil -> NMDAR [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", fontsize=8]; NMDAR -> Ca_Influx [color="#4285F4", fontcolor="#4285F4"]; Ca_Influx -> ERK_Pathway [label="Activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; ERK_Pathway -> CREB [color="#34A853", fontcolor="#34A853"]; Ca_Influx -> mTOR_Pathway [label="Activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; mTOR_Pathway -> BDNF [color="#34A853", fontcolor="#34A853"]; CREB -> Neuroprotection [style=dashed, color="#5F6368"]; BDNF -> Neuroprotection [style=dashed, color="#5F6368"]; } dot Caption: Signaling pathway of (R)-Eliprodil as an NMDA receptor antagonist.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of the enantiomers of 1-(2-chlorophenyl)-1,2-ethanediol.

// Nodes Start [label="Starting Material\n(e.g., 2-Chlorostyrene)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of Racemic Diol\n(Dihydroxylation)", fillcolor="#FBBC05", fontcolor="#202124"]; Asymmetric_Synthesis [label="Asymmetric Dihydroxylation\n(Sharpless Method)", fillcolor="#FBBC05", fontcolor="#202124"]; Racemic_Product [label="Racemic\n1-(2-Chlorophenyl)-1,2-ethanediol", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Enantioenriched_Product [label="Enantioenriched Diol", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Chiral_Separation [label="Chiral Resolution\n(HPLC or SFC)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_Enantiomer [label="(R)-Enantiomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Enantiomer [label="(S)-Enantiomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, MS, Optical Rotation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis [color="#4285F4"]; Start -> Asymmetric_Synthesis [color="#4285F4"]; Synthesis -> Racemic_Product [color="#FBBC05"]; Asymmetric_Synthesis -> Enantioenriched_Product [color="#FBBC05"]; Racemic_Product -> Chiral_Separation [color="#EA4335"]; Chiral_Separation -> R_Enantiomer [color="#EA4335"]; Chiral_Separation -> S_Enantiomer [color="#EA4335"]; Enantioenriched_Product -> Analysis [color="#5F6368"]; R_Enantiomer -> Analysis [color="#5F6368"]; S_Enantiomer -> Analysis [color="#5F6368"]; } dot Caption: General workflow for synthesis and analysis of 1-(2-chlorophenyl)-1,2-ethanediol enantiomers.

Conclusion

The chirality of 1-(2-chlorophenyl)-1,2-ethanediol is a critical determinant of its utility as a building block in the synthesis of pharmacologically active compounds. The ability to produce this diol in an enantiomerically pure form, through either asymmetric synthesis or chiral resolution, is essential for the development of stereospecific drugs. The role of the related (R)-p-chlorophenyl-1,2-ethanediol as a precursor to the neuroprotective agent (R)-eliprodil underscores the importance of stereochemistry in targeting specific biological pathways, such as the NMDA receptor signaling cascade. Further research into the direct biological activities of the enantiomers of 1-(2-chlorophenyl)-1,2-ethanediol may reveal novel therapeutic applications.

References

- 1. (R)-1-(2-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 15683206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. lookchem.com [lookchem.com]

- 5. (1S)-1-(2-Chlorophenyl)-1,2-ethanediol | CAS 133082-13-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 1-(2-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 101026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2-chlorophenyl)ethane-1,2-diol [stenutz.eu]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. diva-portal.org [diva-portal.org]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gram-Scale Synthesis of (R) -P- Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Asymmetric Dihydroxylation: Methods and Applications

For Researchers, Scientists, and Drug Development Professionals

The asymmetric dihydroxylation (AD) of alkenes is a cornerstone transformation in modern organic synthesis, providing a powerful and reliable method for the creation of chiral vicinal diols. These diols are versatile building blocks and key structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. This in-depth technical guide provides a comprehensive overview of the most prominent AD methods, with a primary focus on the Sharpless Asymmetric Dihydroxylation, and also explores recent advancements in osmium-free alternatives.

The Sharpless Asymmetric Dihydroxylation: A Revolution in Stereoselective Synthesis

Developed by K. Barry Sharpless, for which he was jointly awarded the Nobel Prize in Chemistry in 2001, the Sharpless Asymmetric Dihydroxylation has become an indispensable tool for chemists.[1][2] The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to effect the syn-dihydroxylation of a wide range of alkenes with high enantioselectivity.[1][3]

The success of the Sharpless AD reaction lies in the use of cinchona alkaloid-derived ligands, which create a chiral environment around the osmium center, thereby directing the oxidation to one of the two prochiral faces of the alkene.[1][4] Two pseudoenantiomeric ligands, dihydroquinine (DHQ) and dihydroquinidine (DHQD), are commonly used, often as derivatives linked to a phthalazine (PHAL) core, to afford the corresponding diol enantiomers.[5] For convenience, commercially available reagent mixtures, known as AD-mix-α (containing a (DHQ)₂PHAL ligand) and AD-mix-β (containing a (DHQD)₂PHAL ligand), have been developed.[1][5][6] These mixtures contain the osmium catalyst, the chiral ligand, a stoichiometric oxidant [potassium ferricyanide(III)], and a base (potassium carbonate).[5][6]

Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation

The mechanism of the Sharpless AD has been extensively studied and is understood to proceed through a primary catalytic cycle that accounts for the high enantioselectivity observed.[1] A secondary, less selective pathway can also operate but is generally suppressed under standard reaction conditions.[1]